Streptomycin B
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Overview
Description
Streptomycin B is an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus. It is closely related to streptomycin, which was the first antibiotic discovered to be effective against tuberculosis. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria and certain Gram-positive bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
Streptomycin B is typically produced through fermentation processes involving Streptomyces griseus. The production involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The fermentation medium often contains sources of carbon (such as glucose) and nitrogen (such as soybean meal), along with various salts to support bacterial growth .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation in bioreactors. The process begins with the preparation of a seed culture, which is then transferred to larger fermentation tanks. The fermentation conditions, including temperature, pH, and aeration, are carefully controlled to optimize the yield of this compound. After fermentation, the antibiotic is extracted from the culture broth, purified through various chromatographic techniques, and crystallized for use .
Chemical Reactions Analysis
Types of Reactions
Streptomycin B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert this compound into less toxic forms, such as dihydrostreptomycin.
Substitution: Substitution reactions can modify the functional groups on the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include dihydrostreptomycin (a reduced form with lower toxicity) and various oxidized derivatives that may have different antibacterial properties .
Scientific Research Applications
Streptomycin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and ribosomal function.
Medicine: Investigated for its potential to treat various bacterial infections, including those caused by multi-drug resistant strains.
Industry: Utilized in the production of other antibiotics and as a tool for genetic engineering in microbial research
Mechanism of Action
Streptomycin B exerts its antibacterial effects by binding to the 30S subunit of bacterial ribosomes. This binding interferes with the initiation of protein synthesis, leading to the production of faulty proteins and ultimately causing bacterial cell death. The molecular targets of this compound include the ribosomal RNA and specific ribosomal proteins involved in the translation process .
Comparison with Similar Compounds
Similar Compounds
Streptomycin B is similar to other aminoglycoside antibiotics, such as:
- Gentamicin
- Neomycin
- Kanamycin
- Tobramycin
Uniqueness
What sets this compound apart from these similar compounds is its specific spectrum of activity and its historical significance as one of the first antibiotics discovered to be effective against tuberculosis. Additionally, this compound has unique chemical properties that make it a valuable tool in both research and clinical settings .
Properties
CAS No. |
128-45-0 |
---|---|
Molecular Formula |
C27H49N7O17 |
Molecular Weight |
743.7 g/mol |
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-[(4R)-4-formyl-4-hydroxy-3-[4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C27H49N7O17/c1-6-27(45,5-37)21(24(46-6)50-20-10(34-26(30)31)13(39)9(33-25(28)29)14(40)17(20)43)51-22-11(32-2)15(41)19(8(4-36)48-22)49-23-18(44)16(42)12(38)7(3-35)47-23/h5-24,32,35-36,38-45H,3-4H2,1-2H3,(H4,28,29,33)(H4,30,31,34)/t6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,27-/m1/s1 |
InChI Key |
HQXKELRFXWJXNP-OTLZKPQASA-N |
Isomeric SMILES |
CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC)(C=O)O |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC)(C=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC)(C=O)O |
Origin of Product |
United States |
Q1: What is Streptomycin B and how does it differ from Streptomycin A?
A1: this compound, also known as Mannosidostreptomycin, is a lesser-known antibiotic closely related to Streptomycin A. Both are aminoglycoside antibiotics produced by the bacterium Streptomyces griseus. The key structural difference lies in the presence of an additional mannose sugar molecule attached to the streptose moiety of this compound [, , ].
Q2: What is the mechanism of action of this compound?
A3: Like Streptomycin A, this compound acts by binding to the bacterial ribosome, specifically the 30S subunit, interfering with protein synthesis and ultimately inhibiting bacterial growth [, ].
Q3: Can bacteria develop resistance to this compound?
A4: Yes, bacteria can develop resistance to this compound. Research suggests that resistance emerges through a selective process, where pre-existing resistant bacteria within a population proliferate after the elimination of susceptible bacteria by the antibiotic []. This resistance can be inherited and potentially poses a public health concern [].
Q4: Are there specific genes associated with this compound resistance?
A5: Yes, the strB gene is known to confer resistance to this compound [, ]. This gene is often found within mobile genetic elements like the SXT element, which can facilitate its transfer between different bacterial strains [, , ].
Q5: Can this compound be chemically converted to Streptomycin A?
A6: Yes, this compound can be converted into Streptomycin A using an enzyme called mannosidostreptomycinase (B'ase) []. This enzyme specifically cleaves the mannose sugar from this compound, resulting in the formation of Streptomycin A [].
Q6: How is this compound typically quantified?
A7: A common method for quantifying this compound is through High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) []. This technique allows for the separation and quantification of Streptomycin A and its impurities, including this compound, in a mixture [, ].
Q7: What are the implications of this compound presence in environmental samples?
A8: The presence of this compound, along with other antibiotic resistance genes, in environmental samples such as seawater and soil raises concerns about the spread of antibiotic resistance []. Fish farms, in particular, have been found to harbor a higher abundance of these genes compared to natural sea areas, highlighting the potential role of aquaculture in ARG dissemination [].
Q8: Are there any ongoing research efforts focused on this compound?
A9: While research on this compound itself might be limited compared to Streptomycin A, there is ongoing interest in understanding its role in the broader context of antibiotic resistance. This includes investigating the prevalence and dissemination of the strB resistance gene, exploring the enzymatic conversion of this compound to Streptomycin A, and assessing the overall impact of this compound on the environment [, , ].
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